molecular formula C21H20N4O2 B2684012 N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189434-33-0

N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2684012
CAS No.: 1189434-33-0
M. Wt: 360.417
InChI Key: LNPQLTCFXHYHIK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole-based acetamide derivative characterized by a pyrimido[5,4-b]indole core substituted with a methyl group at position 8 and a 4-oxo moiety. The acetamide side chain is linked to a 4-ethylphenyl group, distinguishing it from other analogs. Its molecular formula is C₂₀H₁₈N₄O₂, with a molecular weight of 346.39 g/mol (calculated from IUPAC data in ). The compound is cataloged under MFCD11998304 and is commercially available for research purposes .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-14-5-7-15(8-6-14)23-18(26)11-25-12-22-19-16-10-13(2)4-9-17(16)24-20(19)21(25)27/h4-10,12,24H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPQLTCFXHYHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethylphenyl group and the acetamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives

Scientific Research Applications

N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrimido[5,4-b]indole scaffold is shared across multiple compounds, but substitutions at key positions modulate biological activity and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrimido[5,4-b]indole 8-methyl, 4-oxo, N-(4-ethylphenyl)acetamide C₂₀H₁₈N₄O₂ 346.39
N-(4-Chlorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (7) Triazino[5,6-b]indole 5-methyl, thioacetamide, 4-chlorophenyl C₁₈H₁₄ClN₅OS 383.85
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazino[5,6-b]indole 5-methyl, 8-bromo, thioacetamide, 4-bromophenyl C₁₈H₁₃Br₂N₅OS 532.19
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide (BE31413) Pyrimido[5,4-b]indole 8-methyl, 4-oxo, N-(2-trifluoromethylbenzyl)acetamide C₂₁H₁₇F₃N₄O₂ 414.38

Key Observations :

  • Triazinoindole vs. Pyrimidoindole Cores: Triazinoindoles (e.g., compounds 7, 26) replace the pyrimidine ring with a triazine, altering electronic properties and hydrogen-bonding capacity .
  • Thioacetamide vs.
  • Halogen Substitutions : Bromo or chloro substituents (e.g., compound 26) enhance molecular weight and may improve target binding through halogen bonds .

Substituent Effects on Pharmacological Activity

Anticancer Activity
  • Indole Derivatives () : Compounds like 10j (N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) showed moderate anticancer activity against Bcl-2/Mcl-1 targets, with substituents like chloro and fluoro enhancing potency through hydrophobic interactions .
Toll-Like Receptor 4 (TLR4) Modulation
  • Pyrimidoindole Thioacetamides () : Compounds like 11 (N-cyclopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide) act as selective TLR4 ligands. Cycloalkyl substituents (e.g., cyclopentyl) improve binding affinity, while the target compound’s ethylphenyl group may offer similar advantages .
Antimicrobial Potential
  • Benzimidazole Derivatives () : Analogs like 7d (N-(4-(3-(5-bromo-indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-benzimidazol-2-yl)thio)acetamide) showed activity against E. coli, suggesting that bromo and methoxy groups enhance microbial target engagement .

Key Observations :

  • HATU-Mediated Coupling : Widely used for amide bond formation in analogs (e.g., compounds 11, 20), suggesting scalable synthesis for the target compound .
  • Yield Challenges : Low yields (e.g., 6% for compound 21) highlight the difficulty of introducing electron-withdrawing groups (e.g., trifluoromethoxy) .

Physicochemical and Pharmacokinetic Profiling

Property Target Compound BE31413 Compound 7
LogP (Predicted) 3.2 4.1 3.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 4 5 5
Polar Surface Area (Ų) 78.5 85.7 89.2

Key Observations :

  • Thioacetamide-containing analogs (e.g., compound 7) exhibit higher LogP values, favoring blood-brain barrier penetration .

Biological Activity

N-(4-ethylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound belonging to the pyrimidoindole class. Its unique molecular structure suggests potential applications in medicinal chemistry due to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C21H20N4O2C_{21}H_{20}N_{4}O_{2} with a molecular weight of approximately 360.41 g/mol. The structure features a pyrimidoindole core which is significant for its biological interactions.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing downstream signaling pathways. This can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : It may alter the expression levels of genes associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

StudyCompoundCell LineIC50 (µM)Mechanism
Similar CompoundMCF7 (Breast Cancer)10Induces apoptosis via caspase activation
Similar CompoundA549 (Lung Cancer)15Inhibits PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Studies : A study evaluated the effects of a derivative of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to controls when administered at doses of 10 mg/kg body weight.
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. This study utilized flow cytometry and Western blot analyses to confirm increased levels of pro-apoptotic factors.

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